21-O-Acetyl Dexamethasone 9,11-Epoxide

Description

Overview of Steroidal Epoxides and Their Significance in Organic Chemistry

Steroidal epoxides are a class of steroids that feature an oxirane ring—an oxygen atom connected to two adjacent carbon atoms of the steroid framework. nih.gov This three-membered ring is characterized by significant ring strain, which renders it highly reactive and susceptible to ring-opening reactions by a variety of nucleophiles. nih.gov This reactivity is the cornerstone of their importance in organic chemistry, making them exceptionally versatile synthetic intermediates. nih.govmdpi.com

The position of the epoxide on the steroid backbone dictates its chemical behavior and the types of products that can be formed. nih.gov For example, 9,11-epoxides are particularly crucial in the synthesis of many potent corticosteroids. researchgate.net The process of epoxidation, typically the addition of an oxygen atom across a double bond, is a fundamental reaction in steroid chemistry that allows for the stereoselective introduction of oxygen functionalities. nih.gov The subsequent ring-opening of these epoxides can proceed with high regio- and stereoselectivity, enabling the precise installation of various functional groups, such as halides, hydroxyls, and amines, which are often essential for the biological activity of the final molecule. nih.govmdpi.com

The Role of Epoxides in the Synthesis of Biologically Relevant Steroids

The utility of steroidal epoxides extends far beyond being mere chemical curiosities; they are key intermediates in the synthesis of numerous pharmacologically important steroids. researchgate.netacs.org The biosynthesis of steroids in living organisms itself proceeds through an epoxide intermediate, (3S)-2,3-oxidosqualene, which undergoes a remarkable enzymatic cascade of cyclization to form lanosterol, the precursor to all steroids. libretexts.orgopenstax.org

In synthetic chemistry, this principle is applied to produce potent therapeutic agents. Corticosteroid 9,11β-epoxides are critical intermediates in the manufacture of widely used drugs such as dexamethasone (B1670325), betamethasone (B1666872), and mometasone. researchgate.netacs.org The synthesis of dexamethasone, for instance, involves the formation of a 9,11-epoxide from a precursor. wikipedia.org This epoxide is then subjected to a ring-opening reaction using hydrogen fluoride (B91410). This specific reaction cleaves the epoxide ring and introduces a fluorine atom at the 9α position and a hydroxyl group at the 11β position, functionalities that are crucial for the high glucocorticoid potency of dexamethasone. acs.orgwikipedia.org This strategic use of an epoxide intermediate allows for the precise and stereocontrolled installation of the 9α-fluoro-11β-hydroxy motif that is a hallmark of many powerful anti-inflammatory steroids. acs.org

Specific Context of Dexamethasone Derivatives in Academic Investigations

Dexamethasone is a potent, synthetic glucocorticoid known for its significant anti-inflammatory and immunosuppressive effects. wikipedia.orgontosight.ai Given its widespread clinical use, considerable research has been dedicated to synthesizing dexamethasone derivatives to modulate its activity, improve its delivery, or reduce side effects. ontosight.aifrontiersin.orgnih.gov These academic and industrial investigations often involve modifying the core dexamethasone structure at various positions. frontiersin.org

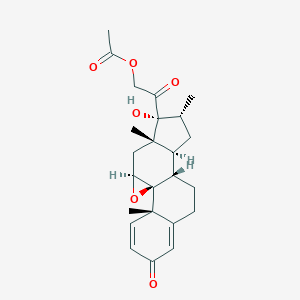

Within this context, 21-O-Acetyl Dexamethasone 9,11-Epoxide emerges as a compound of specific interest. This molecule is a derivative of dexamethasone characterized by two key structural modifications: an epoxide ring spanning the 9 and 11 positions and an acetyl group esterified to the hydroxyl at the 21-position. lookchem.com It is recognized as a synthetic corticosteroid derivative and is a known intermediate and impurity in the synthesis of Dexamethasone Acetate (B1210297). lookchem.com The acetylation at the 21-position and the epoxidation at the 9,11-double bond are modifications designed to potentially alter the compound's stability and bioavailability. lookchem.com As a key intermediate, its chemical properties and reactivity are crucial for optimizing the manufacturing processes of related corticosteroids. medchemexpress.com

Chemical Properties of this compound

| Property | Value |

| CAS Number | 2884-51-7 lookchem.comsigmaaldrich.com |

| Molecular Formula | C₂₄H₃₀O₆ lookchem.comsynthinkchemicals.com |

| Molecular Weight | 414.49 g/mol lookchem.comsynthinkchemicals.com |

| Melting Point | 198-200 °C lookchem.com |

| Synonyms | (9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-Methyl-pregna-1,4-diene-3,20-dione, Dexamethasone Acetate EP Impurity F lookchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONKXVNQUJNHLQ-WMHQAVGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452378 | |

| Record name | [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2884-51-7 | |

| Record name | (9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-O-Acetyl dexamethasone 9,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9ß,11ßepoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-O-ACETYL DEXAMETHASONE 9,11-EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS5E88DK7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Strategies and Chemical Transformations of 21 O Acetyl Dexamethasone 9,11 Epoxide

Historical Development of 9,11-Epoxide Synthesis Methodologies for Corticosteroids

The introduction of a 9,11-epoxide functional group into the steroid nucleus has been a critical step in the synthesis of many potent anti-inflammatory corticosteroids, such as dexamethasone (B1670325) and betamethasone (B1666872). researchgate.net The methodologies to achieve this transformation have evolved significantly over time, driven by the need for greater efficiency, regioselectivity, and stereoselectivity.

Early synthetic routes to 9,11-epoxy steroids frequently relied on the formation of a halohydrin intermediate from a Δ⁹,¹¹-unsaturated steroid precursor. This classic approach involves the reaction of the alkene with a source of hypohalous acid. For instance, the reaction of a Δ⁹,¹¹-steroid with N-bromosuccinimide in the presence of water or another nucleophile leads to the formation of a 9α-bromo-11β-hydrin derivative. wikipedia.org This intermediate, upon treatment with a base, undergoes an intramolecular Williamson ether synthesis (cyclization) to yield the desired 9β,11β-epoxide. The stereochemistry of the epoxide is dictated by the trans-diaxial arrangement of the bromine and hydroxyl groups required for the backside attack that closes the ring. While effective, these early methods sometimes suffered from side reactions and the formation of isomeric byproducts, necessitating careful control of reaction conditions.

The pursuit of more controlled and higher-yielding syntheses led to the evolution of more refined techniques. A significant advancement was the development of methods to improve the regioselectivity of forming the crucial Δ⁹,¹¹ double bond, which is the direct precursor to the epoxide. For example, processes were developed for the regioselective dehydration of 11α-hydroxysteroids using reagents like phosphorus pentachloride (PCl₅), which could produce the Δ⁹,¹¹-triene in excellent yield (>90%) and high isomeric purity over the Δ¹¹,¹² alternative. researchgate.netacs.org

Further refinements focused on the epoxidation step itself. Instead of a simple halohydrin formation, methods were developed that offered greater control. One such process involves converting the Δ⁹,¹¹-olefin into a 9α,11β-bromoformate by treating it with an N-bromo-hydantoin, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), in a solvent like dimethylformamide (DMF). researchgate.netgoogle.com This intermediate is then efficiently cyclized to the 9,11β-epoxide using a strong base like sodium hydroxide (B78521). researchgate.netgoogle.com This bromoformate route proved to be highly effective and minimized the formation of process-related impurities. researchgate.net These evolving strategies highlight a continuous trend in steroid chemistry toward achieving specific molecular architectures through highly selective and predictable chemical reactions. masterorganicchemistry.comnih.gov

Synthesis of 21-O-Acetyl Dexamethasone 9,11-Epoxide

This compound (CAS No. 2884-51-7) is a key intermediate in the synthesis of dexamethasone. synthinkchemicals.comclearsynth.com Its synthesis is a multi-step process that builds upon the foundational reactions of corticosteroid chemistry, incorporating the 16α-methyl group, the 17α-hydroxy and 21-acetoxy side chain, and finally, the crucial 9,11-epoxide.

The general synthetic logic involves establishing the carbon skeleton and peripheral functional groups before undertaking the sensitive epoxidation step. The table below outlines key precursors in a typical synthetic sequence.

| Precursor Name | Key Structural Features | Role in Synthesis |

| 9α-Hydroxy Androst-4-ene-3,17-dione | Steroid nucleus with 9α-OH group | Early-stage starting material |

| Androsta-4,9-diene-3,17-dione (Δ⁹-AD) | Δ⁹,¹¹ unsaturation precursor | Intermediate after dehydration |

| 16α-Methylprednisolone Acetate (B1210297) | Contains 16α-methyl and 21-acetate | A related structure from which the Δ⁹,¹¹ bond is formed wikipedia.org |

| 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione | Δ⁹,¹¹ double bond, full side chain | Direct precursor for epoxidation |

The formation of this compound hinges on two primary transformations: the introduction of the 21-acetate and the epoxidation of the Δ⁹,¹¹ double bond. The acetylation of the 21-hydroxyl group is a standard esterification reaction, often carried out using acetic anhydride, sometimes in the presence of a catalyst. google.com This step may be performed before or after the epoxidation, depending on the specific synthetic scheme.

The core transformation is the epoxidation of the Δ⁹,¹¹-unsaturated steroid intermediate. A widely implemented and efficient industrial method involves a two-step sequence starting from the Δ⁹,¹¹-triene precursor. researchgate.netacs.orggoogle.com

Halohydrin/Haloformate Formation: The Δ⁹,¹¹ double bond is reacted with a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), in dimethylformamide (DMF). This reaction proceeds via an electrophilic addition mechanism where the bromonium ion is formed preferentially on the less-hindered α-face of the steroid. The solvent (DMF) then acts as a nucleophile, attacking the C-11 position from the opposite (β) face to form a 9α-bromo-11β-formyloxy intermediate (a bromoformate). researchgate.netgoogle.com

Epoxide Ring Closure: The resulting 9α,11β-bromoformate is not isolated but is treated in situ or in a subsequent step with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.netgoogle.com The base hydrolyzes the formate (B1220265) ester to a hydroxyl group, which then acts as an intramolecular nucleophile. It attacks the adjacent carbon (C-9) bearing the bromine atom in a backside (Sₙ2) displacement, expelling the bromide ion and forming the 9β,11β-epoxide ring. researchgate.netwikipedia.org This intramolecular cyclization is highly efficient and stereospecific, yielding the desired epoxide.

| Step | Reactants | Key Reagent(s) | Intermediate/Product | Mechanism |

| 1 | Δ⁹,¹¹-Unsaturated Steroid | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) in DMF | 9α-Bromo-11β-formate steroid | Electrophilic Addition |

| 2 | 9α-Bromo-11β-formate steroid | Sodium Hydroxide (NaOH) | 9β,11β-Epoxide steroid | Intramolecular Sₙ2 Cyclization |

This highly refined process ensures the correct stereochemistry of the epoxide, which is essential for the subsequent ring-opening reaction with hydrogen fluoride (B91410) to install the 9α-fluoro and 11β-hydroxy groups of dexamethasone. wikipedia.org

Key Reaction Pathways and Mechanisms for Epoxide and Acetate Formation

Role of the 21-O-Acetylation Step

This protection is crucial because the 21-hydroxyl group could otherwise interfere with the reagents used for epoxidation of the Δ⁹(¹¹) double bond. Traditional synthesis of 21-acetates of C21 steroids, including dexamethasone, is often achieved by reacting the parent steroid with acetic anhydride. google.com While chemical methods are common, enzymatic pathways have also been explored; for instance, some anaerobic bacteria can selectively acetylate the 21-hydroxyl function. nih.gov The ester bond formed is stable under the conditions required for epoxidation but can be readily cleaved later in the synthesis under specific hydrolytic conditions to regenerate the free hydroxyl group in the final active pharmaceutical ingredient. nih.govnih.gov

Optimization of Synthetic Yields and Purity in Laboratory Scale

The synthesis of corticosteroid 9,11β-epoxides is a key step in manufacturing several important pharmaceutical compounds, and its optimization is crucial for achieving high yields and purity. researchgate.net The process typically begins with a precursor containing a Δ⁹(¹¹) double bond, such as 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione. researchgate.net

One optimized process involves the formation of a halohydrin-like intermediate, which is then cyclized to form the epoxide. This involves treating the Δ⁹(¹¹)-triene with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). researchgate.netgoogle.com The resulting 9α-bromo-11β-formate intermediate is subsequently treated with a strong base, such as sodium hydroxide, to induce ring closure and form the desired 9β,11β-epoxide. researchgate.netgoogle.com Optimization of this step focuses on minimizing process-related impurities, such as various triene byproducts and chlorinated impurities. researchgate.net Careful control of reaction temperature during base treatment, typically between -20°C and +10°C, is critical for maximizing yield and purity. google.com

| Step | Reagents & Solvents | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Halohydrin Formation | 1,3-dibromo-5,5-dimethylhydantoin (DBH) or NBS in DMF with catalytic HCIO₄ | 0°C to 40°C | Not specified for intermediate | researchgate.netgoogle.com |

| Epoxide Cyclization | Sodium Hydroxide (NaOH) in CH₂Cl₂/Methanol or THF/Methanol | -20°C to 10°C (preferably below -2°C) | 93-97% | google.com |

Formation of the 9β,11β-Epoxide Stereochemistry

The specific stereochemistry of the 9β,11β-epoxide is a direct consequence of the reaction mechanism used for its formation from the planar Δ⁹(¹¹)-alkene. The process is highly stereoselective. The first step involves the addition of a halogen (e.g., bromine from DBH) and a formate group (from the DMF solvent) across the double bond. The steroid's rigid, polycyclic structure directs this addition. The electrophilic bromine adds to the less hindered α-face at the C-9 position, leading to the formation of a bromonium ion intermediate. The subsequent attack by the formate nucleophile at C-11 occurs from the opposite, β-face, resulting in a trans-diaxial 9α-bromo-11β-formate intermediate. researchgate.netgoogle.com

In the second step, the addition of a strong base promotes an intramolecular Williamson ether synthesis. The base deprotonates the 11β-formate, which then hydrolyzes to an 11β-alkoxide. This alkoxide then acts as an internal nucleophile, attacking the C-9 carbon from the β-face in an Sₙ2 reaction. This backside attack displaces the α-oriented bromide leaving group, forcing the formation of the epoxide ring on the β-face of the steroid nucleus. khanacademy.org This intramolecular cyclization locks in the 9β,11β-stereochemistry of the epoxide ring.

Chemical Reactivity and Derivatization of the Epoxide Moiety

The three-membered oxirane ring of this compound is characterized by significant ring strain, making it highly reactive towards various nucleophiles and susceptible to rearrangements. chemistrysteps.comsemanticscholar.org This reactivity is fundamental to its role as a synthetic intermediate.

Nucleophilic Ring-Opening Reactions of Steroidal Epoxides

The strained epoxy ring is readily opened by a wide range of nucleophiles. nih.govlibretexts.org These reactions typically proceed via an Sₙ2 mechanism, resulting in a trans-diaxial relationship between the incoming nucleophile and the hydroxyl group formed from the epoxide oxygen. mdpi.com The regioselectivity of the attack (at C-9 or C-11) can be influenced by whether the reaction is conducted under acidic or basic conditions. researchgate.net

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (C-11) or the carbon that can better stabilize a partial positive charge. The most critical reaction in the synthesis of dexamethasone from this intermediate is the ring-opening with hydrogen fluoride (HF). This reaction is highly regioselective, with the fluoride ion attacking the C-9 position to yield the desired 9α-fluoro-11β-hydroxy product, a hallmark of dexamethasone's structure.

| Nucleophile | Reaction Conditions | Major Product |

|---|---|---|

| HF (Fluoride) | Acidic | 9α-Fluoro-11β-hydroxy steroid |

| H₂O (Water/Acid) | Acid-catalyzed | 9α,11β-Dihydroxy steroid |

| R-OH (Alcohols) | Acid or Base-catalyzed | 9-Alkoxy-11-hydroxy or 11-Alkoxy-9-hydroxy steroids |

| R-NH₂ (Amines) | Neutral/Heated | 9-Amino-11-hydroxy or 11-Amino-9-hydroxy steroids |

Rearrangement Reactions of Oxirane Rings

In addition to ring-opening by external nucleophiles, the oxirane ring in steroidal epoxides can undergo rearrangement reactions, particularly under acidic conditions. semanticscholar.org These rearrangements are driven by the relief of ring strain. Acid-catalyzed rearrangement typically involves the formation of a carbocation intermediate, which can then rearrange to a more stable structure, often a carbonyl compound. For a 9,11-epoxide, protonation of the epoxide oxygen followed by cleavage of the C-11–O bond could lead to a tertiary carbocation at C-11. A subsequent hydride shift from C-9 could potentially lead to the formation of a C-11 ketone. Such rearrangements are generally considered undesirable side reactions in the synthesis of fluorinated corticosteroids.

Generation of this compound as a Reaction Byproduct or Degradation Product

The emergence of this compound is linked to the complex chemical pathways involved in the manufacture of potent corticosteroids and the inherent stability of these molecules under various conditions.

The autooxidation of corticosteroids, particularly those featuring a 20-keto-21-hydroxyl side chain like Dexamethasone, has been studied under alkaline conditions. This process can lead to facile degradation, yielding several products such as 17-formyloxy-17-acid, 17-acid, 21-aldehyde, and others. The key step in this degradation is the oxidation of the enolate, formed from the carbanion at the 21-position, by molecular oxygen.

However, the presence of an ester moiety at the C21 position, such as the acetate group in this compound, is understood to protect the compound from this specific mode of oxidative degradation. For the autooxidation of the side chain to proceed via this pathway, the ester group would likely need to be hydrolyzed first. This suggests that while related structures are susceptible to autooxidation, this compound itself is more likely to be formed through synthetic side reactions rather than as a primary degradation product of Dexamethasone Acetate under typical autooxidative conditions.

The most direct evidence for the existence of this compound as a byproduct comes from its classification as a known pharmaceutical impurity. researchgate.netdaicelpharmastandards.comnih.gov It is specifically designated as "Dexamethasone Acetate EP Impurity F," indicating its relevance in the quality control and analysis of Dexamethasone Acetate manufacturing processes. researchgate.netsynzeal.com

The multi-stage synthesis of Dexamethasone and its derivatives often involves intermediates that possess the key structural features of this impurity. For instance, synthetic routes may include the creation of a 9,11β-epoxide from a Δ⁹(¹¹) precursor, which is a key intermediate for various corticosteroids. chemicalbook.comacs.org A subsequent step in the synthesis of Dexamethasone involves the opening of this epoxide ring with hydrofluoric acid. chemicalbook.com If a 21-O-acetylated epoxide intermediate is used, an incomplete reaction or a side reaction during this ring-opening step could result in the persistence of this compound as a process-related impurity in the final product stream.

The commercial availability of this compound as a reference standard from various suppliers underscores its importance for analytical method development, validation, and quality control applications in the commercial production of Dexamethasone. synzeal.com

Interactive Data Table: Compound Identification

| Property | Value |

| Compound Name | This compound |

| Synonyms | (9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione, Dexamethasone Acetate EP Impurity F |

| CAS Number | 2884-51-7 |

| Molecular Formula | C₂₄H₃₀O₆ |

| Molecular Weight | 414.49 g/mol |

Iii. Advanced Spectroscopic and Analytical Research Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the complete mapping of the molecular structure. For 21-O-Acetyl Dexamethasone (B1670325) 9,11-Epoxide, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to confirm the stereochemistry.

Proton (¹H) NMR spectroscopy identifies the chemical environment of each hydrogen atom in the molecule. The spectrum provides information through chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J), which reveal the number of neighboring protons.

In the case of 21-O-Acetyl Dexamethasone 9,11-Epoxide, the ¹H NMR spectrum would display distinct signals corresponding to the protons of the steroid backbone, the methyl groups, the acetyl moiety, and the epoxide ring. For instance, the vinyl protons on the A-ring (H-1, H-2, H-4) would appear in the downfield region. The protons on the C-9 and C-11 carbons, influenced by the epoxide ring, would show characteristic shifts. The methyl protons (C-18, C-19, C-16α-CH₃, and the acetyl CH₃) would typically appear as sharp singlets or doublets in the upfield region of the spectrum. The two protons at the C-21 position would be observed as a pair of doublets due to geminal coupling and coupling to the C-20 carbonyl group.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Structural Information |

| H-1 | ~7.3 | Doublet (d) | Vinyl proton of A-ring |

| H-4 | ~6.2 | Singlet (s) | Vinyl proton of A-ring |

| H-2 | ~6.0 | Doublet of Doublets (dd) | Vinyl proton of A-ring |

| H-21a, H-21b | ~4.8 - 5.2 | Pair of Doublets (ABq) | Methylene protons adjacent to acetyl group |

| H-11 | ~3.4 | Doublet (d) | Proton on epoxide ring |

| H-9 | ~3.1 | Singlet (s) | Proton on epoxide ring |

| Acetyl-CH₃ | ~2.1 | Singlet (s) | Methyl protons of acetyl group |

| C-19-CH₃ | ~1.5 | Singlet (s) | Angular methyl group |

| C-18-CH₃ | ~1.2 | Singlet (s) | Angular methyl group |

| C-16α-CH₃ | ~0.9 | Doublet (d) | Methyl group at C-16 |

Note: This table is illustrative of expected values and is not based on experimentally published and assigned data.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., carbonyl, olefinic, aliphatic).

For this compound, the ¹³C NMR spectrum would show 24 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbons (C-3, C-20, and the acetyl C=O) would resonate at the lowest field (downfield). The olefinic carbons of the A-ring (C-1, C-2, C-4, C-5) would appear in the intermediate region. The carbons of the epoxide ring (C-9, C-11) would have characteristic shifts that confirm the presence of this functional group. The remaining aliphatic and methyl carbons of the steroid skeleton would be found in the upfield region. Studies on the parent compound, dexamethasone, provide a basis for these expected chemical shifts.

| Carbon Assignment | Expected Chemical Shift (ppm) | Structural Information |

| C-20 | ~208 | Ketone Carbonyl |

| Acetyl C=O | ~170 | Ester Carbonyl |

| C-3 | ~186 | Ketone Carbonyl |

| C-5 | ~168 | Olefinic Carbon |

| C-1, C-2, C-4 | ~120 - 155 | Olefinic Carbons |

| C-17 | ~90 | Quaternary Carbon (bearing OH) |

| C-21 | ~68 | Methylene Carbon (bearing acetate) |

| C-9, C-11 | ~65 - 75 | Carbons of Epoxide Ring |

| C-13 | ~48 | Quaternary Carbon |

| C-10 | ~43 | Quaternary Carbon |

| Aliphatic Carbons | ~20 - 60 | Steroid ring carbons |

| Methyl Carbons | ~15 - 25 | CH₃ groups |

Note: This table is illustrative of expected values and is not based on experimentally published and assigned data for this specific epoxide derivative.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of steroids. These techniques reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of protons within each ring of the steroid nucleus, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This is the primary method for assigning the signals of protonated carbons in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for identifying the connectivity around quaternary (non-protonated) carbons, such as C-5, C-10, C-13, and C-17. It would also definitively confirm the location of the acetyl group by showing a correlation between the C-21 protons and the acetyl carbonyl carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass.

For this compound, the molecular formula is C₂₄H₃₀O₆. The calculated exact (monoisotopic) mass for this formula is 414.2042 Da. HRMS analysis would confirm this exact mass, providing unambiguous evidence for the compound's elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₃₀O₆ | |

| Accurate Mass | 414.2042 | |

| Molecular Weight | 414.49 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment (daughter) ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and their locations.

The fragmentation of this compound under MS/MS conditions would likely proceed through several predictable pathways based on the known behavior of corticosteroids. Common fragmentation events would include:

Loss of the acetyl group: A neutral loss of 60 Da (acetic acid, CH₃COOH) or 42 Da (ketene, CH₂CO) from the C-21 side chain is a common initial fragmentation step for 21-acetoxy steroids.

Dehydration: Loss of a water molecule (18 Da) from the C-17 hydroxyl group.

By analyzing these specific losses and the resulting m/z values of the fragment ions, the structure of the parent compound can be confirmed, and different isomers can often be distinguished.

Chromatographic Separation Techniques for Purity Assessment and Isolation in Research

Chromatography is an indispensable tool in the analysis of pharmaceutical compounds like this compound. It allows for the effective separation of the primary compound from impurities and related substances, which is critical for ensuring the quality and integrity of research samples.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling in Research Samples

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, stands as the primary technique for the impurity profiling of dexamethasone and its derivatives. The development of a robust, stability-indicating HPLC method is crucial for separating this compound from its potential process-related impurities and degradation products.

Research and pharmacopeial methods for related compounds like dexamethasone and dexamethasone acetate (B1210297) provide a foundational framework for developing a suitable method for the 9,11-epoxide derivative. These methods are typically validated according to International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Method development generally involves the systematic optimization of several key parameters:

Stationary Phase: C18 (octadecylsilane) columns are the most commonly used stationary phases due to their hydrophobicity, which provides excellent retention and resolution for steroid molecules.

Mobile Phase: A gradient elution is typically employed to resolve compounds with a range of polarities. The mobile phase usually consists of an aqueous component (often a phosphate (B84403) buffer adjusted to an acidic pH, such as 3.0) and an organic modifier, most commonly acetonitrile.

Detection: The α,β-unsaturated ketone chromophore present in the A-ring of the steroid structure allows for sensitive detection using UV spectrophotometry. The maximum absorption (λmax) is consistently observed at approximately 240 nm, making this the standard wavelength for quantification and impurity detection.

Flow Rate and Column Temperature: These are adjusted to optimize peak shape and analysis time, with typical flow rates around 1.0 mL/min and column temperatures maintained around 40°C to ensure reproducibility.

A reliable HPLC method must be able to separate the main compound from known impurities, such as Dexamethasone 9,11-Epoxide, Betamethasone (B1666872), and Dexamethasone Acetate.

Table 1: Representative HPLC Conditions for Dexamethasone and Related Impurity Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | restek.combohrium.com |

| Mobile Phase A | Aqueous buffer (e.g., Monobasic potassium phosphate, pH 3.0) | lcms.cz |

| Mobile Phase B | Acetonitrile | lcms.cz |

| Elution Mode | Gradient | lcms.czresearchgate.net |

| Flow Rate | ~0.8 - 1.0 mL/min | bohrium.com |

| Detection Wavelength | 240 nm | bohrium.comresearchgate.net |

| Column Temperature | ~40 °C |

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas Chromatography (GC) is another powerful separation technique, but its application to steroid analysis, including for this compound, is contingent on chemical modification. Steroids are complex, high-molecular-weight molecules with low volatility, making them unsuitable for direct GC analysis. nih.gov Therefore, a critical prerequisite is a derivatization step to convert the non-volatile compound into a thermally stable and volatile derivative. restek.comnih.gov

The most common derivatization strategy for corticosteroids is silylation. nih.gov This process involves reacting the steroid with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-trimethylsilylimidazole (TSIM), often with a catalyst like trimethylchlorosilane (TMCS). nih.gov These reagents replace the active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, and can also react with ketone groups to form TMS enol ethers. nih.govtue.nl

For this compound, derivatization would primarily target the C-17 hydroxyl group. The presence of the C-16 methyl group can cause steric hindrance, potentially requiring more rigorous reaction conditions (e.g., elevated temperatures and longer reaction times) to ensure complete derivatization. tue.nl

Once derivatized, the volatile analyte can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). This combination allows for both the separation of the derivative from other components and its unambiguous identification based on its mass spectrum and fragmentation pattern. While specific GC methods for this compound are not widely published, the general approach provides a robust platform for specialized research applications requiring high resolution and sensitivity. nih.gov

Other Advanced Spectroscopic Methods (e.g., IR, UV-Vis) for Functional Group Identification

Beyond separation sciences, spectroscopic methods are essential for confirming the identity and elucidating the structure of this compound by identifying its key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is a definitive technique for identifying the specific covalent bonds within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. These include stretching vibrations for the hydroxyl (-OH) group, multiple carbonyl (C=O) groups (from the A-ring ketone, C-20 ketone, and C-21 acetate ester), the carbon-oxygen bonds of the epoxide (C-O-C), and carbon-carbon double bonds (C=C) in the A-ring. This spectroscopic fingerprint is invaluable for structural confirmation of the synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As previously mentioned in the context of HPLC detection, UV-Vis spectroscopy is used to identify chromophores within a molecule. The conjugated system of the pregna-1,4-diene-3-one structure in the A-ring of this compound is a strong chromophore that absorbs UV radiation. This results in a characteristic maximum absorbance (λmax) at approximately 240 nm, which is a key identifying feature for this class of steroids and enables their quantification in solution.

Table 2: Summary of Spectroscopic Data for Functional Group Identification

| Spectroscopic Method | Functional Group / Chromophore | Expected Observation |

|---|---|---|

| Infrared (IR) Spectroscopy | Hydroxyl (-OH) | Broad absorption band ~3400-3500 cm⁻¹ |

| Carbonyl (C=O) | Strong absorption bands ~1660-1750 cm⁻¹ | |

| Epoxide (C-O-C) | Characteristic bands in the fingerprint region | |

| Alkene (C=C) | Absorption band ~1620 cm⁻¹ | |

| UV-Visible Spectroscopy | α,β-Unsaturated Ketone | Maximum absorbance (λmax) at ~240 nm |

Iv. Theoretical and Computational Investigations of 21 O Acetyl Dexamethasone 9,11 Epoxide

Quantum Chemical Calculations for Electronic Structure and Stability

A typical approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to find the lowest energy structure. From this optimized geometry, several key electronic properties can be determined:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For this molecule, negative potential would be concentrated around the carbonyl oxygens, the ester oxygen, and the epoxide oxygen, highlighting them as sites for interaction with electrophiles or hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which contribute to molecular stability.

The presence of the strained three-membered epoxide ring fused to the steroid B-ring introduces unique electronic features and ring strain, which can be precisely quantified through these computational methods.

Table 1: Representative Data from Quantum Chemical Calculations This table contains illustrative data based on typical DFT calculations for similar steroid molecules.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; related to oxidation potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; related to reduction potential. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 4.5 D | Measures overall polarity, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. tandfonline.com MD simulations have been successfully applied to study dexamethasone (B1670325) and its interactions with biological targets. nih.govnih.govum.ac.ir A similar approach for 21-O-Acetyl Dexamethasone 9,11-Epoxide would reveal its conformational landscape and flexibility.

In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and its atomic motions are calculated over a set period (nanoseconds to microseconds) using a classical force field. Analysis of the resulting trajectory provides key insights:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms from their initial position is tracked over time. A stable, plateauing RMSD curve indicates that the molecule has reached an equilibrium conformation. um.ac.ir

Regional Flexibility: The Root Mean Square Fluctuation (RMSF) is calculated for each atom to identify the most flexible parts of the molecule. nih.gov For this compound, the steroid core is expected to be rigid, while the C17 side chain, particularly the 21-O-acetyl group, would exhibit higher flexibility. Studies of other steroids have also noted flexibility in the A-ring. nih.gov

These simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological target, such as an enzyme's active site.

Prediction of Spectroscopic Properties through Computational Models

Computational models can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic shielding tensors, which are then converted into chemical shifts. These predicted shifts can be compared with experimental data to aid in the complex task of assigning the numerous signals in a steroid's NMR spectrum. nih.govmdpi.com Given the structural complexity, computational verification is a powerful tool.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the optimized geometry. This allows for the theoretical prediction of the IR spectrum. For this compound, this would help assign characteristic peaks for the C=O stretches (from the ketone and ester groups), the C-O-C stretches of the epoxide ring, and other key functional groups. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this molecule, the primary chromophore responsible for UV absorption is the α,β-unsaturated ketone in the A-ring. TD-DFT can predict the wavelength of maximum absorption (λmax) for the π-π* transition associated with this system. nih.gov

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Properties |

| NMR | DFT (GIAO method) | ¹H and ¹³C Chemical Shifts, Coupling Constants |

| IR | DFT (Frequency Analysis) | Vibrational Frequencies and Intensities |

| UV-Vis | TD-DFT | Electronic Transition Energies (λmax), Oscillator Strengths |

Reaction Mechanism Elucidation via Computational Chemistry

This compound is a key intermediate in the synthesis of potent corticosteroids. researchgate.net The formation of the 9,11-epoxide ring typically proceeds from a Δ⁹,¹¹-olefin precursor via a halohydrin intermediate, which then undergoes an intramolecular ring closure. google.com

Computational chemistry can be used to elucidate the detailed mechanism of this reaction. By modeling the reaction pathway using DFT, researchers can:

Identify Intermediates and Transition States: The structures of all transient species along the reaction coordinate can be calculated.

Determine Activation Energies: The energy barriers for each step of the reaction can be quantified, identifying the rate-determining step.

Explain Stereoselectivity: The calculations can show why the β-epoxide is preferentially formed, providing a detailed energetic rationale for the observed experimental outcome.

Such studies have been applied to various epoxidation reactions, providing fundamental insights into reaction kinetics and mechanisms. nih.govresearchgate.net Modeling this specific transformation would involve calculating the relative energies of the starting olefin, the intermediate bromonium ion, the subsequent trans-diaxial opening by water to form the bromohydrin, and the final base-catalyzed SN2 cyclization to yield the epoxide.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate a molecule's structural or chemical features with its biological activity. core.ac.uk For this compound, SAR modeling can help predict its potential biological activity, such as its binding affinity for the glucocorticoid receptor (GR), and compare it to that of dexamethasone. researchgate.netmdpi.com

This involves calculating a set of theoretical descriptors for the molecule and using them to build a predictive model based on the known activities of a series of related compounds. nih.gov Key theoretical descriptors include:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO/LUMO energies, dipole moment, and partial atomic charges. These descriptors relate to the molecule's ability to participate in electrostatic or orbital-based interactions.

Steric/Topological Descriptors: These describe the molecule's size, shape, and connectivity, such as molecular weight, surface area, and volume.

Lipophilicity: The partition coefficient (log P) is a crucial descriptor for drug activity, affecting absorption, distribution, and receptor binding. It can be calculated using various computational models.

By building a QSAR model for a series of corticosteroids, one could predict the activity of this compound. The model would quantify how the replacement of the 9α-fluoro and 11β-hydroxyl groups with a β-epoxide ring, alongside the presence of the 21-O-acetyl group, modifies the interaction with the GR binding pocket compared to dexamethasone itself. nih.gov

Table 3: Common Theoretical Descriptors in SAR/QSAR

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Governs electrostatic, hydrogen bonding, and covalent interactions with the receptor. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Defines the steric fit of the molecule within the receptor's binding site. |

| Lipophilic | Calculated log P (ClogP) | Influences membrane permeability and hydrophobic interactions with the receptor. |

| Topological | Wiener Index, Kier Shape Indices | Encodes information about molecular size, shape, and degree of branching. |

V. Preclinical in Vitro and in Vivo Mechanistic Studies

Evaluation of Epoxide Reactivity in Model Biological Systems

The chemical reactivity of the epoxide group is a pivotal determinant of the compound's biological interactions and potential for forming covalent bonds with cellular macromolecules.

While direct experimental data for 21-O-Acetyl Dexamethasone (B1670325) 9,11-Epoxide is not available in the reviewed scientific literature, the electrophilic nature of epoxides makes them susceptible to reactions with various biological nucleophiles. In in vitro environments, such as buffered solutions or cell lysates that contain nucleophilic agents like thiols (e.g., from glutathione (B108866) or cysteine residues in proteins) and amines, the epoxide ring is a likely site for nucleophilic attack. Such a reaction would result in the opening of the epoxide ring and the formation of a covalent adduct. The kinetics of these reactions would be influenced by factors such as pH, temperature, and the concentration of available nucleophiles.

Table 1: Potential In Vitro Reactions of the Epoxide Moiety with Biological Nucleophiles

| Nucleophile | Potential Reaction Product |

| Glutathione (GSH) | Glutathione conjugate |

| Cysteine residue in a protein | Protein adduct |

| Amine-containing biomolecule | Amine adduct |

| Note: This table illustrates potential reactions based on the general chemical properties of epoxides. These reactions have not been experimentally verified for 21-O-Acetyl Dexamethasone 9,11-Epoxide. |

Specific studies detailing the stability of this compound in simulated physiological environments (e.g., simulated gastric or intestinal fluids, and plasma) have not been identified. However, its stability is anticipated to be affected by both pH and the presence of enzymatic activity. The acetyl group at the 21-position is a potential target for hydrolysis by esterase enzymes present in plasma and other biological fluids, which would liberate Dexamethasone 9,11-Epoxide. The epoxide ring itself may also be subject to hydrolysis, although this process is typically less rapid without enzymatic catalysis.

Investigating Biotransformation Pathways in Isolated Enzyme Systems and Cell Lines

The biotransformation of corticosteroids is a critical factor influencing their pharmacokinetic profiles and biological half-lives.

The metabolism of the parent compound, dexamethasone, is well-documented and is predominantly carried out by the Cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov CYP3A4 is known to be responsible for the 6α- and 6β-hydroxylation of dexamethasone. nih.gov Although the specific metabolic pathways for the 9,11-epoxide derivative have not been elucidated, it is conceivable that CYP enzymes could play a role in its further biotransformation, possibly through hydroxylation at other positions on the steroid core.

Table 2: Established CYP-Mediated Metabolites of Dexamethasone

| Metabolite | Mediating Enzyme |

| 6α-Hydroxydexamethasone | CYP3A4 |

| 6β-Hydroxydexamethasone | CYP3A4 |

| Note: This table presents known metabolites of the parent compound, dexamethasone. The metabolic fate of the 9,11-epoxide derivative could vary. |

Epoxide hydrolases (EHs) are enzymes that facilitate the hydrolysis of epoxide functionalities to their corresponding vicinal diols. nih.gov This enzyme class includes both microsomal and soluble forms. It is highly probable that this compound could serve as a substrate for these enzymes. The enzymatic opening of the 9,11-epoxide ring would yield a diol metabolite, which would exhibit increased water solubility and be more readily eliminated.

The specific in vitro metabolites of this compound have not been reported in the accessible scientific literature. Drawing from the known metabolic pathways of dexamethasone and the chemical reactivity of epoxides, several potential in vitro metabolites can be hypothesized:

Dexamethasone 9,11-Epoxide : Formed via deacetylation.

A 9,11-diol derivative : Resulting from the action of epoxide hydrolase.

Hydroxylated derivatives : Arising from the activity of CYP enzymes at various positions.

Conjugates : Formed with glutathione or other endogenous nucleophiles.

Definitive identification and characterization of the metabolites of this compound would necessitate further investigation using in vitro models such as human liver microsomes, S9 fractions, and cultured cell lines.

Interactions with Model Receptors or Proteins in Biochemical Assays (Non-Clinical)

Publicly available scientific literature does not currently contain specific data from ligand binding studies for this compound with steroid receptors. While its parent compound, dexamethasone, is a known potent agonist for the glucocorticoid receptor (GR), the binding affinity of the 9,11-epoxide derivative has not been reported. wikipedia.org Structural modifications, such as the introduction of the 9,11-epoxide and the 21-O-acetyl groups, can significantly alter the binding affinity of a steroid to its receptor. For instance, a 21-O-acetyl substitution on corticosteroids like hydrocortisone (B1673445) and betamethasone (B1666872) has been shown to decrease the steroid's affinity for the glucocorticoid receptor. nih.gov However, without direct experimental data for this compound, its specific binding profile remains uncharacterized.

There is no specific information available in the current scientific literature regarding the inhibitory or activating effects of this compound on enzyme systems. The metabolism of its parent compound, dexamethasone, is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Dexamethasone is also known to be an inducer of CYP3A4. nih.gov However, it is not documented whether this compound interacts with CYP3A4 or other enzymes as a substrate, inhibitor, or activator.

Use of Isotope-Labeled this compound in Mechanistic Research

No specific metabolic tracing studies using isotope-labeled this compound in either in vitro or animal models have been reported in the available scientific literature. Such studies would be instrumental in elucidating the metabolic fate of this compound, including the identification of its metabolites and the characterization of the metabolic pathways involved.

Vi. Research Applications and Future Directions

21-O-Acetyl Dexamethasone (B1670325) 9,11-Epoxide as a Synthetic Intermediate for Novel Steroid Analogs

The primary and most established application of 21-O-Acetyl Dexamethasone 9,11-Epoxide is its function as a key intermediate in the synthesis of potent corticosteroids. clearsynth.comresearchgate.net The 9,11β-epoxide moiety is a critical structural feature that allows for the introduction of various functional groups, leading to the generation of a diverse array of steroid analogs. researchgate.net The inherent ring strain of the three-membered epoxide ring makes it highly susceptible to nucleophilic attack, a characteristic that synthetic chemists exploit to build molecular complexity. wikipedia.orgnih.gov

This reactivity is fundamental to the production of several pharmaceutically important compounds. researchgate.netgoogle.com For instance, the ring-opening of the epoxide is a crucial step in the synthesis of widely used corticosteroids like Dexamethasone, Betamethasone (B1666872), Beclomethasone, and Mometasone. researchgate.netgoogle.comacs.org The specific reaction conditions and nucleophiles used can precisely dictate the final structure, allowing for the creation of steroids with tailored pharmacological profiles. ontosight.ai

The synthetic utility is summarized in the table below, highlighting the transformation of the 9,11-epoxide precursor into various therapeutic agents.

| Precursor Compound | Key Transformation | Resulting Steroid Analog | Therapeutic Class |

| 9,11β-Epoxy Steroid | Epoxide ring-opening with hydrofluoric acid | Dexamethasone, Betamethasone | Glucocorticoid |

| 9,11β-Epoxy Steroid | Multi-step conversion including ring opening | Mometasone Furoate | Glucocorticoid |

| 9,11β-Epoxy Steroid | Ring-opening and subsequent modifications | Beclomethasone | Glucocorticoid |

This table illustrates how the versatile 9,11-epoxide intermediate is a common starting point for the synthesis of several distinct, high-value corticosteroid drugs. researchgate.netgoogle.com

Development of this compound as a Chemical Probe in Mechanistic Biology

While its role as a synthetic intermediate is well-documented, the potential for this compound to be used as a chemical probe in mechanistic biology is an emerging area of interest. nih.gov This potential stems from the high reactivity of the epoxide functional group, which can act as an electrophile, readily reacting with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. researchgate.netresearchgate.net

Epoxide-containing compounds are known to form covalent bonds with target proteins, often through reaction with cysteine residues. researchgate.net This irreversible binding makes them excellent candidates for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme families based on their catalytic activity. By designing probes that mimic a natural substrate but contain a reactive epoxide "warhead," researchers can covalently label active enzymes in complex biological systems.

The steroid scaffold of this compound would direct the molecule to steroid-binding proteins, such as corticosteroid receptors or steroid-metabolizing enzymes. The epoxide moiety could then react with a nearby nucleophilic amino acid in the protein's binding site, creating a stable, covalent adduct. This would allow for:

Target Identification: Isolating and identifying the specific proteins that interact with the steroid.

Binding Site Mapping: Pinpointing the exact location of interaction within the protein structure.

Enzyme Inhibition Studies: Investigating the mechanism of enzymes that process steroidal substrates.

Although the direct application of this specific compound as a probe is not yet widely reported, the foundational chemistry of epoxides suggests significant potential. nih.govresearchgate.net The development of such probes would be invaluable for deconvoluting the complex pharmacology of corticosteroids and discovering new therapeutic targets.

Future Research Opportunities in Epoxide Chemistry and Steroid Transformations

The unique chemistry of the epoxide ring within the rigid steroid framework presents numerous opportunities for future research. nih.gov Advances in catalysis, including biocatalysis, are paving the way for more selective and sustainable modifications of steroid scaffolds. rsc.orgnih.gov

Future research directions include:

Enzymatic Transformations: Exploring the use of enzymes, such as epoxide hydrolases or specific cytochrome P450s, to perform highly regio- and stereoselective ring-opening reactions. rsc.orgcdnsciencepub.comacs.org This could lead to the synthesis of novel steroid metabolites and analogs that are difficult to access through traditional chemical methods. nih.gov

Novel Ring Systems: Using the epoxide as a handle to trigger complex chemical rearrangements, potentially leading to the discovery of entirely new steroid skeletons with unique biological activities. nih.gov The synthesis of eurysterol A, a marine steroid with an unusual 8,19-epoxy bridge, highlights the potential for discovering new pentacyclic ring systems. nih.gov

Asymmetric Catalysis: Developing new catalytic methods for the asymmetric epoxidation of steroid precursors and for the enantioselective opening of the epoxide ring. umich.edunih.gov This would provide access to a wider range of stereoisomers for pharmacological evaluation.

Medicinal Chemistry Exploration: Systematically creating libraries of novel steroid analogs by reacting this compound with a diverse range of nucleophiles. nih.gov These new compounds could then be screened for a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. researchgate.net

Harnessing the power of enzymes and new catalytic methods will streamline synthetic routes and accelerate the discovery of unique steroid-based drugs. rsc.org

Methodological Advancements in Analytical Characterization of Complex Steroid Derivatives

The structural complexity of this compound and its derivatives necessitates sophisticated analytical techniques for their characterization and quantification. nih.gov Ensuring the purity and structural integrity of these compounds is critical for both synthetic applications and potential biological studies. synthinkchemicals.com

Recent advancements in mass spectrometry (MS) and chromatography have become essential tools in steroid analysis. researchgate.netnih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unparalleled sensitivity and specificity, allowing for the detailed profiling of steroids even in complex biological matrices. nih.govresearchgate.netfrontiersin.org These methods are crucial for identifying process-related impurities during synthesis and for studying the metabolism of novel steroid analogs. nih.gov

The table below summarizes the key analytical techniques used for the characterization of complex steroids.

| Analytical Technique | Abbreviation | Information Provided |

| Nuclear Magnetic Resonance | NMR | Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. |

| Mass Spectrometry | MS | Determines the molecular weight and elemental composition of the compound and can be used to elucidate its structure through fragmentation patterns. longdom.org |

| High-Performance Liquid Chromatography | HPLC | Separates the compound from impurities, allowing for purity assessment and quantification. nih.gov |

| Infrared Spectroscopy | IR | Identifies the functional groups present in the molecule. |

| Gas Chromatography | GC | A separation technique, often coupled with MS, used for volatile or derivatized steroids. mdpi.com |

This table outlines the standard suite of analytical methods required to fully characterize complex steroid derivatives like this compound, ensuring its identity, purity, and structural integrity. synthinkchemicals.com

Future methodological developments will likely focus on improving the throughput and sensitivity of these techniques, developing standardized assays, and applying novel "steroidomics" approaches to comprehensively map steroid pathways and networks in biological systems. frontiersin.orgrsc.org

Q & A

Q. What is the synthetic pathway for 21-O-Acetyl Dexamethasone 9,11-Epoxide, and how can intermediates be characterized?

The synthesis begins with 16β-methylprednisolone acetate , which undergoes dehydration to form the 9,11-dehydro derivative . Subsequent bromination with reagents like N-bromosuccinimide yields the 9α-bromo-11β-hydrin intermediate , followed by epoxide ring closure. The final acetylation at the 21-OH position produces the target compound. Characterization involves NMR spectroscopy (to confirm stereochemistry), mass spectrometry (for molecular weight validation), and HPLC (to assess purity) .

Q. How can researchers verify the structural identity of this compound?

Key techniques include:

- X-ray crystallography for unambiguous stereochemical assignment of the 9,11-epoxide ring.

- FT-IR spectroscopy to identify acetyl and epoxide functional groups (e.g., C=O stretch at ~1740 cm⁻¹, epoxide C-O-C at ~1250 cm⁻¹).

- High-resolution LC-MS to confirm molecular formula (C₂₄H₃₀O₆, MW 414.5) and rule out impurities .

Q. What safety protocols are critical when handling this compound in the lab?

- Peroxide testing : Regularly test solvents like THF (used in synthesis) for peroxides using iodometric titration or test strips, especially after prolonged storage .

- Inert storage : Store under argon or nitrogen to prevent oxidation of the epoxide group.

- PPE : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure to acetylation reagents (e.g., acetic anhydride) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance epoxide stability during synthesis?

Use Response Surface Methodology (RSM) with a Box-Behnken design to model interactions between variables:

- Temperature : Elevated temperatures (>40°C) may hydrolyze the epoxide.

- pH : Maintain mildly acidic conditions (pH 5–6) to prevent base-catalyzed ring opening.

- Solvent polarity : Low-polarity solvents (e.g., dichloromethane) stabilize the epoxide by reducing nucleophilic attack .

Q. What analytical strategies resolve contradictions in reported synthetic methods (e.g., bromination vs. hypobromite routes)?

- Mechanistic studies : Compare intermediates via HPLC-DAD to identify side products (e.g., 9α-bromo vs. 11β-bromo isomers).

- Kinetic analysis : Monitor reaction progress using in situ FT-IR to determine rate constants for bromination pathways.

- Alternative pathways : Evaluate hypobromite (NBS/NaOH) vs. direct bromination (HBr/H₂O₂) for selectivity toward the 9α-position .

Q. How does the 9,11-epoxide group influence metabolic stability in preclinical studies?

- In vitro assays : Incubate with liver microsomes to track epoxide hydrolysis (via LC-MS/MS).

- Structure-activity relationships (SAR) : Compare half-life (t₁/₂) of this compound with non-acetylated or non-epoxidized analogs.

- CYP450 inhibition : Test interactions with CYP3A4/5 isoforms using fluorogenic substrates .

Q. What methodologies detect and quantify impurities like Desoximetasone Impurity F in batches?

- HPLC-UV/ELSD : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities.

- LC-HRMS : Identify trace impurities (<0.1%) via exact mass matching (e.g., m/z 414.215 for this compound vs. m/z 372.193 for Desoximetasone Impurity F).

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) to simulate stability challenges .

Q. How can computational tools predict the reactivity of the 9,11-epoxide in biological systems?

- DFT calculations : Model the epoxide ring’s electrophilicity using Gaussian at the B3LYP/6-31G* level.

- Molecular docking : Simulate interactions with glutathione transferases (GSTs) to predict detoxification pathways.

- MetaDynamics : Study ring-opening mechanisms in aqueous environments (e.g., nucleophilic attack by water or thiols) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points (210–220°C vs. 198°C)?

Q. Why do some protocols recommend THF for epoxide ring opening while others avoid it?

- Peroxide risk : Aged THF forms peroxides that oxidize the epoxide. Freshly distilled THF (<10 ppm peroxides) is essential.

- Alternative solvents : Test cyclopentyl methyl ether (CPME) or 2-MeTHF for improved stability and greener chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.